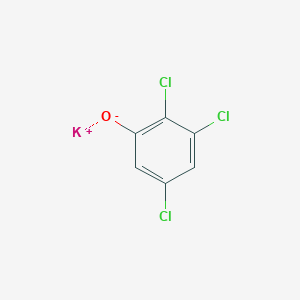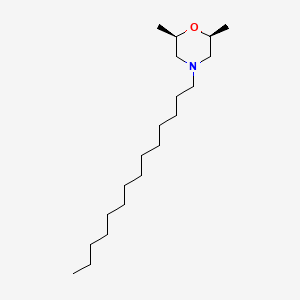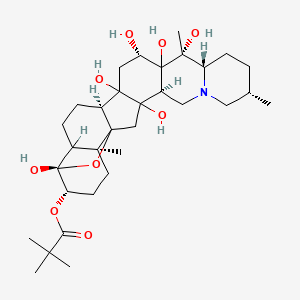
Potassium 2,3,5-trichlorophenoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,3,5-trichlorophenoxide is a chemical compound with the molecular formula C6H2Cl3OK. It is the potassium salt of 2,3,5-trichlorophenol, a chlorinated phenol. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 2,3,5-trichlorophenoxide can be synthesized through the neutralization of 2,3,5-trichlorophenol with potassium hydroxide. The reaction typically involves dissolving 2,3,5-trichlorophenol in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium 2,3,5-trichlorophenoxide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: Reduction of this compound can lead to the formation of less chlorinated phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used in these reactions.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products can range from quinones to carboxylic acids.
Reduction: Products include less chlorinated phenols or completely dechlorinated phenols.
Aplicaciones Científicas De Investigación
Potassium 2,3,5-trichlorophenoxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various chlorinated compounds.
Biology: The compound is studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of antimicrobial agents.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of potassium 2,3,5-trichlorophenoxide involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial effects. The compound targets specific molecular pathways, including those involved in cell wall synthesis and protein function.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium 2,4,6-trichlorophenoxide
- Potassium 3,4,5-trichlorophenoxide
- Potassium 2,3,4-trichlorophenoxide
Uniqueness
Potassium 2,3,5-trichlorophenoxide is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Compared to other trichlorophenoxides, it may exhibit different reactivity and efficacy in various applications, making it a valuable compound in research and industry.
Propiedades
Número CAS |
58200-72-9 |
|---|---|
Fórmula molecular |
C6H2Cl3KO |
Peso molecular |
235.5 g/mol |
Nombre IUPAC |
potassium;2,3,5-trichlorophenolate |
InChI |
InChI=1S/C6H3Cl3O.K/c7-3-1-4(8)6(9)5(10)2-3;/h1-2,10H;/q;+1/p-1 |
Clave InChI |
LWKRLBALOOWRMF-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1[O-])Cl)Cl)Cl.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![15,16-dimethoxy-20-methyl-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13,15,17-hexaene-11,19-dione](/img/structure/B12710750.png)



![1,1,5,5,5-Hexamethyl-3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12710777.png)




